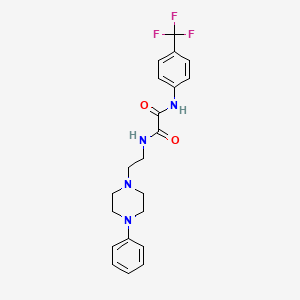

![molecular formula C10H20ClNO B2892390 (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 916211-25-1](/img/structure/B2892390.png)

(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

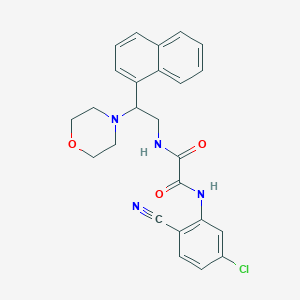

“(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride” is a chemical compound with the CAS number 916211-25-1 . It has a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 205.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Nanoparticle Synthesis and Characterization

One study utilized a hetero bicyclic compound, which includes a structure similar to the query compound, as a reducing and stabilizing agent to prepare zinc nanoparticles. This innovative approach was characterized by various spectroscopic and microscopic techniques, demonstrating the compound's utility in nanomaterial synthesis (Pushpanathan & Kumar, 2014).

Catalytic Oxidation of Secondary Alcohols

Another research area explored the application of a dinuclear μ-chlorido-bridged manganese(II) complex, derived from a reaction involving a similar bicyclic amine, in the catalytic oxidation of secondary alcohols. This study shows the potential of such compounds in facilitating chemical transformations, leading to efficient synthesis processes (Alexandru et al., 2014).

Template Generation in Synthesis

The compound also finds application in the in-situ template generation for synthesizing open-framework zinc phosphites and phosphates. This process involves N-methylation transformations, showcasing the compound's role in enabling the formation of novel structures through direct methylation from methanol molecules (Wang et al., 2013).

High-Pressure Reactions

Research on high-pressure induced reactions highlighted the formation of solvate crystals from a related compound, 1,4-Diazabicyclo[2.2.2]octane perchlorate, with methanol. This study sheds light on the effects of pressure on the solvation and crystallization processes, opening new avenues for understanding solvate formation under extreme conditions (Anioła et al., 2014).

Direct N-Monomethylation

Furthermore, a general and efficient method for the direct N-monomethylation of aromatic primary amines using methanol has been developed, showcasing the versatility of methanol and related compounds in facilitating straightforward chemical modifications. This approach emphasizes the compound's significance in synthetic chemistry, particularly in modifying amine functionalities (Li et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c11-7-9-1-4-10(8-12,5-2-9)6-3-9;/h12H,1-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRZXKBKFQIDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)CN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)

![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)

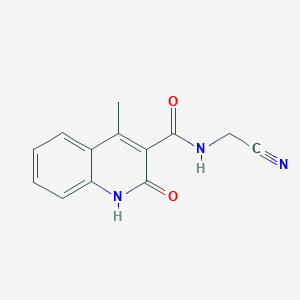

![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)

![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)